![molecular formula C15H15F3N2O2 B4948337 2-phenyl-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]acetohydrazide](/img/structure/B4948337.png)
2-phenyl-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]acetohydrazide, also known as TACPAH, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TACPAH belongs to the class of hydrazide derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-phenyl-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]acetohydrazide is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. This compound has also been shown to inhibit the growth of cancer cells by targeting the PI3K/AKT/mTOR signaling pathway. Additionally, this compound has been shown to inhibit the growth of fungal cells by disrupting the cell membrane and inhibiting the activity of ergosterol biosynthesis enzymes.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been shown to inhibit the migration and invasion of cancer cells by suppressing the activity of matrix metalloproteinases. Additionally, this compound has been shown to inhibit the growth of fungal cells by disrupting the cell membrane and inhibiting the activity of ergosterol biosynthesis enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
2-phenyl-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]acetohydrazide has several advantages for lab experiments. It is a relatively stable compound that can be synthesized using various methods. This compound is also soluble in various solvents, making it easy to handle in lab experiments. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, this compound has not been extensively studied in vivo, making it difficult to evaluate its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of 2-phenyl-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]acetohydrazide. One direction is to further investigate its mechanism of action and evaluate its potential therapeutic applications. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. Additionally, future studies could focus on the synthesis of this compound derivatives to improve its anticancer and antifungal activity. Finally, this compound could be evaluated for its potential use in combination therapy with other anticancer and antifungal agents.
Conclusion
In conclusion, this compound is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its anticancer and antifungal activity. Although its mechanism of action is not fully understood, this compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis in cancer cells. Additionally, this compound has been shown to inhibit the growth of fungal cells by disrupting the cell membrane and inhibiting the activity of ergosterol biosynthesis enzymes. Further studies are needed to fully understand the potential of this compound as a therapeutic agent.
Méthodes De Synthèse
2-phenyl-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]acetohydrazide can be synthesized using various methods, including the reaction of 2-(trifluoroacetyl)-1-cyclopenten-1-yl]acetic acid with hydrazine hydrate, followed by the addition of phenylhydrazine. The resulting compound is then purified using column chromatography. Other methods include the reaction of 2-(trifluoroacetyl)-1-cyclopenten-1-yl]acetic acid with phenylhydrazine, followed by the addition of hydrazine hydrate.
Applications De Recherche Scientifique
2-phenyl-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]acetohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to exhibit antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus.
Propriétés
IUPAC Name |
2-phenyl-N'-[2-(2,2,2-trifluoroacetyl)cyclopenten-1-yl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2/c16-15(17,18)14(22)11-7-4-8-12(11)19-20-13(21)9-10-5-2-1-3-6-10/h1-3,5-6,19H,4,7-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBOHZVSAMETJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C1)NNC(=O)CC2=CC=CC=C2)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-amino-5-[(5-iodo-2-furyl)methylene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B4948257.png)
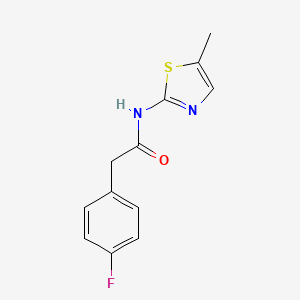

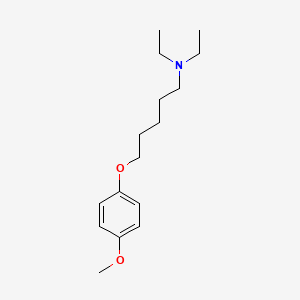

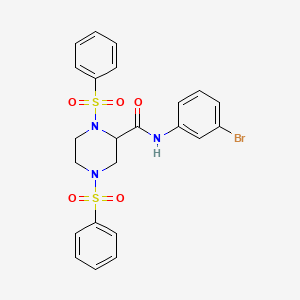
![3-{[(3-chlorobenzyl)amino]methyl}-N,N-diethyl-2-pyridinamine](/img/structure/B4948297.png)
![2-chloro-N-[3-(4-morpholinyl)propyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B4948309.png)
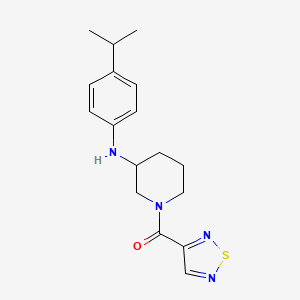
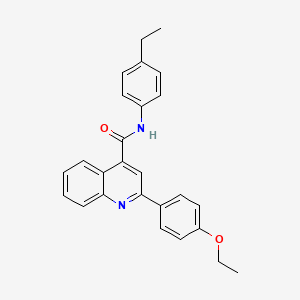

![methyl 4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B4948330.png)
![2-chloro-N-{1-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4948343.png)
![2,4-dimethyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4948359.png)
